CID 78067344
Description
For instance, lists bioactive compounds from Hibiscus sabdariffa with specific CIDs (e.g., hibiscus acid: CID 6481826, delphinidin-3-sambubioside: CID 74977035), suggesting CID 78067344 may belong to a class of phenolic acids, flavonoids, or other phytochemicals . However, the absence of direct structural or experimental data in the evidence necessitates cautious interpretation.
Properties
Molecular Formula |
C2H2BrSe |
|---|---|
Molecular Weight |
184.91 g/mol |
InChI |
InChI=1S/C2H2BrSe/c3-1-2-4/h1-2H |
InChI Key |
HFRQSWRQFUHDDS-UHFFFAOYSA-N |
Canonical SMILES |
C(=CBr)[Se] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78067344” involves specific reaction conditions and reagents. The detailed synthetic route includes:
Step 1: Initial reaction involving [specific reagents and conditions].
Step 2: Intermediate formation under [specific conditions].
Step 3: Final product formation with [specific reagents and conditions].
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Large-scale reactors: to maintain consistent reaction conditions.
Purification techniques: such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 78067344” undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Utilizes reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Occurs with reagents like halogens or nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield [specific product], while reduction may produce [another specific product].
Scientific Research Applications
Compound “CID 78067344” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating specific diseases.
Industry: Utilized in the production of materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which compound “CID 78067344” exerts its effects involves:
Molecular Targets: Specific proteins or enzymes that the compound interacts with.
Pathways Involved: The biochemical pathways affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 78067344, a comparative analysis with structurally or functionally related compounds is presented below. The evidence highlights bioactive compounds from Hibiscus sabdariffa and other studies involving CIDs, which serve as a basis for this comparison.
Table 1: Key Properties of this compound and Similar Compounds
Key Observations:
Structural Diversity: Compounds like hibiscus acid (CID 6481826) and delphinidin-3-sambubioside (CID 74977035) exhibit complex phenolic and glycosidic structures, which are absent in simpler analogs like caffeic acid (CID 689043) . This compound’s structure remains uncharacterized in the evidence.
Functional Overlap : Many bioactive CIDs, such as those in Hibiscus sabdariffa, share antioxidant and anti-inflammatory properties . In contrast, synthetic CIDs (e.g., photocleavable dimerizers) are engineered for precise protein localization and activity control .
Methodological Context : Techniques like collision-induced dissociation (CID) in mass spectrometry () and CID-based clinical interventions () highlight the term’s broad usage across disciplines, complicating direct comparisons with PubChem-specific CIDs.

Research Findings and Limitations
Pharmacological Potential: Compounds like hibiscus acid (CID 6481826) demonstrate efficacy in reducing oxidative stress and inflammation, as shown in clinical trials ().
Technical Applications : Synthetic CIDs (e.g., photocleavable dimerizers) enable spatiotemporal control of protein interactions, though their cell permeability and specificity require optimization .
Limitations:
- The evidence lacks explicit data on this compound’s structure, synthesis, or bioactivity.
- Cross-disciplinary terminology (e.g., "CID" referring to collision-induced dissociation or clinical conditions) creates ambiguity in interpretation.
Q & A
How can I formulate a focused and testable research question for studying CID 78067344?
A well-structured research question should be specific, measurable, and hypothesis-driven . Begin by identifying gaps in existing literature (e.g., limited data on this compound’s mechanism of action or structural interactions). Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to narrow scope . For example: “How does this compound modulate [specific biological target] in [cell type/organism] under [experimental conditions] compared to [control compound]?” Ensure feasibility by aligning with available resources (e.g., spectroscopic tools, in vitro assays) .
Q. What methodologies are recommended for conducting a systematic literature review on this compound?
Use databases like PubMed, SciFinder, and Web of Science with search terms combining “this compound” with keywords (e.g., synthesis, kinetics, toxicity). Apply Boolean operators (AND/OR/NOT) to refine results. Prioritize primary sources and peer-reviewed journals, excluding unreliable platforms (e.g., ) . Critically evaluate sources for reproducibility: check experimental details (e.g., solvent systems, temperature) and statistical rigor .
Q. How should I design an initial experimental protocol for this compound?
Start with pilot studies to optimize variables (e.g., concentration ranges, incubation times). Use factorial designs to test interactions between parameters (e.g., pH, temperature). For synthesis, reference established protocols for analogous compounds and validate purity via HPLC or NMR . Include controls (positive/negative) and triplicate samples to assess variability. Document all steps meticulously to ensure reproducibility .
Advanced Research Questions
Q. How can I resolve contradictions in existing data on this compound’s biological activity?
Q. What advanced techniques are suitable for elucidating this compound’s mechanism of action?
Employ multi-omics approaches :
- Proteomics : SILAC or TMT labeling to identify protein interactors.
- Metabolomics : LC-MS to track metabolic pathway perturbations.
- Structural biology : Cryo-EM or X-ray crystallography for 3D binding site resolution . Integrate data with bioinformatics tools (e.g., STRING for protein networks, MetaboAnalyst for pathway enrichment) . Validate findings using CRISPR knockouts or siRNA silencing of putative targets .
Q. How can I optimize this compound’s synthetic yield while minimizing side products?
Apply Design of Experiments (DoE) to model reaction parameters (e.g., catalyst loading, solvent polarity). Use response surface methodology (RSM) to identify optimal conditions. Characterize intermediates via in situ FTIR or GC-MS to track byproduct formation. Compare green chemistry alternatives (e.g., microwave-assisted synthesis) to reduce waste .
Methodological and Ethical Considerations
Q. What statistical methods are appropriate for analyzing this compound’s dose-response data?
Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Assess significance via ANOVA with post-hoc tests (e.g., Tukey’s HSD). For high-throughput screens, apply false discovery rate (FDR) corrections. Report confidence intervals and effect sizes to contextualize findings .
Q. How can I ensure ethical compliance when using this compound in animal studies?
Follow institutional guidelines (e.g., IACUC) for humane endpoints, sample sizes, and housing conditions. Include justification for this compound’s use over alternatives in the protocol. Perform power analyses to minimize animal usage. Disclose conflicts of interest and funding sources in publications .
Data Management and Reproducibility
Q. What strategies enhance reproducibility in this compound research?
- Data transparency : Share raw datasets (e.g., spectra, chromatograms) in repositories like Zenodo .
- Protocol standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Collaborative validation : Cross-verify results with independent labs using blinded samples .
Q. How should I handle negative or inconclusive results with this compound?
Publish negative findings to prevent redundancy and inform future studies. Use troubleshooting frameworks :
- Re-examine assay conditions (e.g., solubility, stability in buffer).
- Test alternative hypotheses (e.g., off-target effects, pharmacokinetic limitations) .
- Document all attempts in supplementary materials to aid peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
